(2S,3R,4E,14Z)-2-Amino-3-hydroxyoctadeca-4,14-dien-1-yl Dihydrogen Phosphate
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Overview
Description
(2S,3R,4E,14Z)-2-Amino-3-hydroxyoctadeca-4,14-dien-1-yl Dihydrogen Phosphate is a complex organic compound that belongs to the class of sphingolipids. Sphingolipids are essential components of cell membranes and play a crucial role in cellular signaling and structure. This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and two double bonds in the long-chain base.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4E,14Z)-2-Amino-3-hydroxyoctadeca-4,14-dien-1-yl Dihydrogen Phosphate typically involves multiple steps, including the formation of the long-chain base and the subsequent phosphorylation. One common synthetic route involves the use of starting materials such as long-chain fatty acids and amino alcohols. The reaction conditions often require specific catalysts and solvents to achieve the desired stereochemistry and functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4E,14Z)-2-Amino-3-hydroxyoctadeca-4,14-dien-1-yl Dihydrogen Phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted amino derivatives.
Scientific Research Applications
(2S,3R,4E,14Z)-2-Amino-3-hydroxyoctadeca-4,14-dien-1-yl Dihydrogen Phosphate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study sphingolipid chemistry and reactions.
Biology: Plays a role in cell membrane structure and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to sphingolipid metabolism.
Industry: Utilized in the production of specialized lipids and as a research tool in lipidomics.
Mechanism of Action
The mechanism of action of this compound involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with specific molecular targets, such as enzymes and receptors, to modulate cellular processes. The pathways involved include sphingolipid metabolism and signaling cascades that regulate cell growth, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
4E,14Z-Sphingadiene: Another sphingolipid with a similar structure but different functional groups.
4E,11Z-Sphingadiene: Contains a double bond at a different position, leading to distinct biological properties.
4E,8Z-Sphingadiene: Another variant with unique double bond positions.
Uniqueness
(2S,3R,4E,14Z)-2-Amino-3-hydroxyoctadeca-4,14-dien-1-yl Dihydrogen Phosphate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its role in cellular processes make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H36NO5P |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
[(2S,3R,4E,14Z)-2-amino-3-hydroxyoctadeca-4,14-dienyl] dihydrogen phosphate |
InChI |
InChI=1S/C18H36NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h4-5,14-15,17-18,20H,2-3,6-13,16,19H2,1H3,(H2,21,22,23)/b5-4-,15-14+/t17-,18+/m0/s1 |
InChI Key |
UYQLIIBGFGHMQC-YQDZIVAPSA-N |
Isomeric SMILES |
CCC/C=C\CCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O |
Canonical SMILES |
CCCC=CCCCCCCCCC=CC(C(COP(=O)(O)O)N)O |
Origin of Product |
United States |
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